molecular formula C8H10ClNO2 B1388819 5-Isobutylisoxazole-3-carbonyl chloride CAS No. 717871-85-7

5-Isobutylisoxazole-3-carbonyl chloride

Cat. No.: B1388819
CAS No.: 717871-85-7
M. Wt: 187.62 g/mol
InChI Key: MYXJIMBYCOXHNA-UHFFFAOYSA-N
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Description

5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylisoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring . The resulting isoxazole derivative is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carbonyl chloride
  • 5-Methylisoxazole-3-carbonyl chloride
  • 5-Ethylisoxazole-3-carbonyl chloride

Uniqueness

5-Isobutylisoxazole-3-carbonyl chloride is unique due to its isobutyl substituent, which imparts distinct steric and electronic properties compared to other similar compounds .

Biological Activity

5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. Its molecular formula is C8H10ClN2O2C_8H_{10}ClN_2O_2 with a molecular weight of approximately 187.62 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of Isobutyl Nitrile Oxide : This method involves reacting isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring.
  • Metal-Free Synthetic Routes : These eco-friendly methods utilize (3+2) cycloaddition reactions, avoiding the disadvantages associated with metal-catalyzed reactions, such as toxicity and waste generation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The proposed mechanism includes:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Modulation of receptor activity that influences cellular signaling pathways related to cancer growth .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Anticancer Screening :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : Significant cytotoxicity was observed in HeLa and MCF-7 cells, with IC50 values around 20 µM, indicating potential for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Altered enzyme activity that disrupts metabolic processes.
  • Modulation of receptor functions affecting cellular responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC8H10ClN2O2Isobutyl group enhances lipophilicity
3-Isobutylisoxazole-5-carboxylic AcidC8H10N2O3Carboxylic acid group influences reactivity
Isoxazole-5-carbonyl ChlorideC6H4ClN2OSimpler structure without isobutyl substitution

The presence of the isobutyl substituent in this compound contributes distinct steric and electronic properties that enhance its biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXJIMBYCOXHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664705
Record name 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717871-85-7
Record name 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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